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Compound of Interest

Compound Name: 2,7-Dimethylimidazo[1,2-a]pyridine

Cat. No.: B1295337

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The CAS number 3268-61-9 has been associated with both 2,7-
Dimethylimidazo[1,2-a]pyridine and 2-Amino-5-bromo-4-methylpyridine in various chemical
databases. This guide focuses on 2-Amino-5-bromo-4-methylpyridine (CAS Number: 98198-
48-2) due to the extensive availability of technical data and its relevance to pharmaceutical
research and development.

Core Molecular Data

2-Amino-5-bromo-4-methylpyridine is a substituted pyridine derivative that serves as a versatile
building block in medicinal chemistry and agrochemical synthesis.[1] Its structure, featuring an
amino group, a bromine atom, and a methyl group, provides multiple reactive sites for the
synthesis of complex molecules.[2] This compound is particularly valuable as an intermediate
in the development of kinase inhibitors and other therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-5-bromo-4-methylpyridine is
presented in the table below.
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Property Value Source(s)
Molecular Formula CeH7BrN2 [2]
Molecular Weight 187.04 g/mol [2]
CAS Number 98198-48-2 [2]

Very pale cream to light brown
Appearance _ [3]
powder/solid

Melting Point 148-151 °C

Topological Polar Surface Area  38.9 A2 [4]
JDNCMHOKWINDKI-

INChl Key
UHFFFAOYSA-N

SMILES Cclcc(N)ncclBr

Safety and Handling

2-Amino-5-bromo-4-methylpyridine is classified as an irritant. The following GHS hazard
statements apply: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335
(May cause respiratory irritation). Standard laboratory personal protective equipment, including
gloves, eye protection, and a dust mask, should be used when handling this compound.

Spectroscopic and Analytical Data

Spectroscopic data is crucial for the identification and characterization of 2-Amino-5-bromo-4-
methylpyridine.

1H NMR Spectroscopy

The 1H NMR spectrum provides insight into the proton environments within the molecule. The
following data was reported in CDCls.[2]
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
8.078 Singlet 1H H-6 (Pyridine)
6.406 Singlet 1H H-3 (Pyridine)
4.481 Singlet 2H -NHz2 (Amino)
2.277 Singlet 3H -CHs (Methyl)

Mass Spectrometry

Mass spectrometry data confirms the molecular weight of the compound. Electrospray
ionization (ESI) is a suitable technique for this polar molecule.[2]

m/z Value lon Description

188 [M+H]*+ Protonated molecular ion
Molecular ion exhibiting the

186/188 [M]+ characteristic 1:1 isotopic

pattern for bromine.

Infrared (IR) Spectroscopy

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in 2-
Amino-5-bromo-4-methylpyridine.[5] The analysis is typically performed on a solid sample
using the KBr pellet method.[5]
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Vibrational Mode

Assignment

NH: stretching

Asymmetric and symmetric vibrations of the

amino group.

CHs stretching

Asymmetric and symmetric vibrations of the

methyl group.

C-H stretching

Aromatic C-H stretching of the pyridine ring.

C=C and C=N stretching

Ring stretching vibrations of the pyridine core.

NH:z bending

Scissoring vibration of the amino group.

CHs bending

Asymmetric and symmetric bending of the

methyl group.

C-Br stretching

Stretching vibration of the carbon-bromine bond.

Experimental Protocols

Synthesis of 2-Amino-5-bromo-4-methylpyridine

The synthesis of 2-Amino-5-bromo-4-methylpyridine is achieved through the regioselective

bromination of 2-Amino-4-methylpyridine using N-bromosuccinimide (NBS) as the brominating

agent.[2] This method is known for its high yield and selectivity, minimizing the formation of

isomeric by-products.[2]
Materials:

e 2-Amino-4-methylpyridine

e N-Bromosuccinimide (NBS)

e N,N-Dimethylformamide (DMF)
» Acetonitrile

» Deionized Water

e Ice
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Equipment:

Three-neck round-bottom flask
Magnetic stirrer

Dropping funnel

Ice bath

Buchner funnel and filter paper

Thin Layer Chromatography (TLC) apparatus

Procedure:

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a
dropping funnel, dissolve 30 g (277.8 mmol) of 2-amino-4-methylpyridine in 150 ml of DMF.
Cool the solution in an ice bath.

Addition of Brominating Agent: Prepare a solution of 49.44 g (277.8 mmol) of NBS in DMF.
Add the NBS solution dropwise to the cooled 2-amino-4-methylpyridine solution, ensuring
the temperature is maintained at 0-5 °C.

Reaction: After the complete addition of the NBS solution, allow the reaction mixture to warm
to 20°C and stir for 8-10 hours.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the
starting material is completely consumed.

Work-up: Pour the reaction mixture into water. This will cause a brown solid to precipitate.

Filtration and Washing: Filter the precipitated solid using a Buchner funnel and wash it
thoroughly with water.

Purification: Wash the dried brown solid with 164 ml of acetonitrile to remove impurities.
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e Final Product: Filter the solid again and dry it to obtain 2-amino-5-bromo-4-methylpyridine.
The expected yield is approximately 80%.

Spectroscopic Analysis Protocols

FT-IR Spectroscopy (KBr Pellet Method):[5]

e Grind approximately 1-2 mg of the 2-Amino-5-bromo-4-methylpyridine sample with 100-200
mg of dry, spectroscopic grade KBr powder in an agate mortar.[5]

e Press the mixture into a transparent pellet using a hydraulic press.[5]

e Record the FT-IR spectrum from 4000 to 400 cm~* with a resolution of 4 cm~1.[5] Co-add 32
or 64 scans to improve the signal-to-noise ratio.[5]

Perform a background correction using a pure KBr pellet.[5]
FT-Raman Spectroscopy:[5]

» Place the solid, powdered sample into a suitable holder (e.g., aluminum cup or glass
capillary).[5]

o Acquire the FT-Raman spectrum using a spectrometer with a Nd:YAG laser (1064 nm) and a
liquid nitrogen-cooled Germanium (Ge) detector.[5]

Role in Drug Development and Signaling Pathways

2-Amino-5-bromo-4-methylpyridine is a crucial building block for the synthesis of kinase
inhibitors, a class of targeted cancer therapy drugs. The unique arrangement of its functional
groups allows for diverse chemical modifications, making it a versatile scaffold for developing
potent and selective inhibitors.

One significant application is in the development of inhibitors for Polo-like kinase 4 (PLK4).
PLK4 is a key regulator of centriole duplication, a process essential for proper cell division. In
many cancers, PLK4 is overexpressed, leading to centrosome amplification and chromosomal
instability, which contributes to tumor growth. Therefore, inhibiting PLK4 is a promising
therapeutic strategy.
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Derivatives of 2-Amino-5-bromo-4-methylpyridine can be designed to fit into the ATP-binding
pocket of the PLK4 enzyme. By occupying this site, they block the binding of ATP, thereby
inhibiting the kinase activity of PLK4 and disrupting the downstream signaling cascade that
controls centriole duplication. The inhibition of PLK4 in cancer cells can lead to the suppression
of centriole duplication, cell cycle arrest, and ultimately, apoptosis (programmed cell death).

Visualizations
Synthesis Workflow
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Synthesis of 2-Amino-5-bromo-4-methylpyridine

Reaction Setup
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Caption: Experimental workflow for the synthesis of 2-Amino-5-bromo-4-methylpyridine.
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Caption: Inhibition of the PLK4 signaling pathway by a 2-Amino-5-bromo-4-methylpyridine
derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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